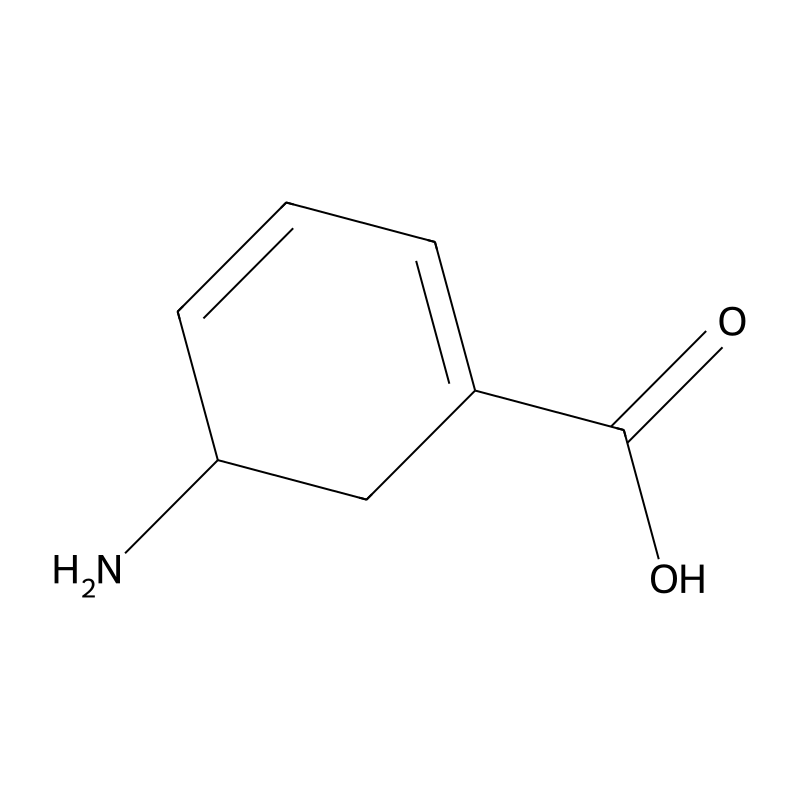

Gabaculine

Content Navigation

Researchers requiring precise GABA-T or OAT knockout face high-dose off-target effects from common inhibitors. Gabaculine (CAS 59556-29-5) solves this as an irreversible, mechanism-based PLP-enzyme inhibitor with micromolar Ki.

- Ki 2.86 µM for GABA-T, complete inactivation at low µM levels, no osmolarity disruption.

- Exclusive selection agent for hemL transgenic plant systems; stringent, visible selection.

- Benchmark OAT inhibitor (Ki=2.1 µM, kinact=0.05 min⁻¹) for HCC research.

- High purity, in stock, ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Gabaculine has been reported in Euglena gracilis with data available.

potent inhibitor of aminobutyrate aminotransferase from Streptomyces toyocaensis.; also inhibits a variety of PLP-dependent aminotransferases; structure; RN given refers to cpd without isomeric designation

Purity

Package Size

Gabaculine (CAS 59556-29-5) is a naturally occurring, conformationally constrained analog of γ-aminobutyric acid (GABA) procured primarily as a highly potent, irreversible mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases [1]. Upon binding to target enzymes such as GABA transaminase (GABA-T), ornithine aminotransferase (OAT), and plant glutamate-1-semialdehyde aminotransferase (GSA-AT), gabaculine undergoes transamination followed by spontaneous aromatization, forming a stable m-anthranilic acid derivative that permanently inactivates the cofactor [1]. This rapid, micromolar-affinity irreversible binding makes it an essential biochemical tool for precise in vitro and in vivo transaminase knockout studies, and a critical selection agent in plant genetic transformation workflows utilizing the mutant hemL marker gene [2].

Research Fit

References

- [1] Rando, R.R. 'Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neurotoxin gabaculine.' Biochemistry, 1977.

- [2] Stoykova, P., et al. 'Gabaculine selection using bacterial and plant marker genes (GSA-AT) in durum wheat transformation.' Plant Cell Reports, 2011.

Substituting gabaculine with more common transaminase inhibitors compromises both experimental precision and workflow viability. While vigabatrin is also an irreversible GABA-T inhibitor, it exhibits a significantly lower initial binding affinity (Ki in the millimolar range versus gabaculine's micromolar range), requiring much higher working concentrations that can alter cellular osmolarity and off-target profiles in sensitive assays [1]. Conversely, aminooxyacetic acid (AOAA) is a non-specific carbonyl-trapping agent; it lacks gabaculine's targeted suicide-inhibition mechanism, leading to broader, often reversible interference with all PLP-dependent enzymes and distinct neurotoxic profiles . Furthermore, in agricultural biotechnology, generic substitution is impossible for hemL-based plant transformation workflows, as the mutant glutamate-1-semialdehyde aminotransferase is specifically calibrated to resist gabaculine, making alternative herbicides or selection agents incompatible with the vector design [2].

Substitution Risk

Quantified Initial Binding Affinity Advantage for GABA-T vs. Vigabatrin

Gabaculine demonstrates a highly efficient initial binding profile for GABA transaminase (GABA-T) compared to clinical-grade irreversible inhibitors. Kinetic evaluations show that gabaculine binds GABA-T with a Ki of 2.86 μM [1], whereas vigabatrin exhibits a much weaker initial binding affinity, with Ki values reported up to 0.85 mM (850 μM)[2]. This >290-fold difference in binding affinity allows gabaculine to rapidly saturate the enzyme active site at significantly lower concentrations before the irreversible aromatization step occurs.

| Evidence Dimension | Initial Binding Affinity (Ki) for GABA-T |

| Target Compound Data | Gabaculine Ki = 2.86 μM |

| Comparator Or Baseline | Vigabatrin Ki = ~850 μM (0.85 mM) |

| Quantified Difference | >290-fold stronger initial binding affinity for gabaculine |

| Conditions | In vitro enzymatic kinetic evaluation of PLP-dependent GABA-T |

Enables researchers to achieve rapid, irreversible GABA-T inactivation at low micromolar concentrations, preserving physiological conditions in delicate in vitro and ex vivo slice models.

Binding Potency Advantage Over Non-Specific Carbonyl Trappers (AOAA)

When compared to general PLP-dependent enzyme inhibitors like aminooxyacetic acid (AOAA), gabaculine provides stronger targeted affinity. Gabaculine inhibits GABA-T with a Ki of approximately 2.9 μM [1], while AOAA demonstrates a Ki of 9.16 μM . Beyond the ~3-fold difference in raw affinity, gabaculine's mechanism relies on specific transamination and irreversible aromatization within the active site, whereas AOAA acts as a general carbonyl-trapping agent that can broadly and reversibly inhibit a wider array of off-target PLP enzymes.

| Evidence Dimension | GABA-T Inhibition Constant (Ki) |

| Target Compound Data | Gabaculine Ki = ~2.9 μM |

| Comparator Or Baseline | Aminooxyacetic Acid (AOAA) Ki = 9.16 μM |

| Quantified Difference | ~3-fold higher binding affinity for gabaculine |

| Conditions | In vitro GABA-T inhibition assays |

Ensures more complete target knockout at lower concentrations, minimizing the broad-spectrum metabolic disruption typically caused by AOAA.

Baseline High-Potency Inactivation of Ornithine Aminotransferase (OAT)

Gabaculine serves as the high-potency benchmark for irreversible inhibition of ornithine aminotransferase (OAT), a target of interest in hepatocellular carcinoma (HCC) research. In comparative kinetic assays evaluating novel OAT inhibitors, gabaculine exhibited an inactivation constant (Ki) of 2.1 μM and a rapid inactivation rate (kinact) of 0.05 min⁻¹ [1]. By comparison, the rationally designed fluorinated analog (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic acid (Compound 2) showed one-third the binding potency (Ki = ~6.3 μM) and one-third the inactivation rate (kinact = ~0.017 min⁻¹)[1], establishing gabaculine as the most potent baseline standard for absolute OAT knockout.

| Evidence Dimension | OAT Inactivation Kinetics (Ki and kinact) |

| Target Compound Data | Gabaculine Ki = 2.1 μM, kinact = 0.05 min⁻¹ |

| Comparator Or Baseline | Fluorinated analog (Compound 2) Ki = ~6.3 μM, kinact = ~0.017 min⁻¹ |

| Quantified Difference | 3-fold higher binding potency and 3-fold faster inactivation rate for gabaculine |

| Conditions | In vitro time- and concentration-dependent OAT irreversible inactivation assay |

Provides a highly potent, rapid-acting positive control for OAT inhibition assays, essential for validating new selective inhibitors in cancer metabolism research.

Stringent Selection Efficacy in hemL-Based Plant Transformation

Gabaculine is uniquely required for plant genetic transformation workflows utilizing the hemL mutant gene from Synechococcus. Gabaculine is highly toxic to wild-type plants due to its potent inhibition of glutamate-1-semialdehyde aminotransferase (GSA-AT), which halts chlorophyll biosynthesis[1]. Transgenic plants expressing the hemL gene produce a gabaculine-insensitive GSA-AT. In biolistic transformation of durum wheat, gabaculine selection using the hemL marker achieved transformation efficiencies that were competitive with or superior to standard bar gene/herbicide systems (e.g., 4.6% vs 2.8% in specific protocols) [1]. No other chemical can substitute for gabaculine in this specific selection mechanism.

| Evidence Dimension | Plant Transformation Selection Agent Efficacy |

| Target Compound Data | Gabaculine (used with hemL marker) |

| Comparator Or Baseline | Standard herbicide selection (e.g., bar gene/phosphinothricin) |

| Quantified Difference | Provides a highly stringent, non-antibiotic selection mechanism with comparable or superior transformation efficiency |

| Conditions | Biolistic and Agrobacterium-mediated crop transformation workflows |

Gabaculine is an indispensable procurement item for agricultural biotech labs utilizing the hemL marker system to avoid standard antibiotic or herbicide resistance genes.

In Vitro and Ex Vivo GABA-T Knockout Studies

Due to its low micromolar Ki (2.86 μM) and irreversible aromatization mechanism, gabaculine is the preferred choice for completely knocking out GABA-T activity in brain slice preparations and cell cultures [1]. It is selected over vigabatrin when rapid, high-affinity binding is required without introducing millimolar concentrations of the inhibitor, ensuring precise mapping of GABAergic signaling and neurotransmitter release dynamics.

Positive Control in OAT-Targeted Cancer Metabolism Assays

Gabaculine’s highly potent inactivation kinetics (Ki = 2.1 μM, kinact = 0.05 min⁻¹) make it the standard baseline inhibitor for ornithine aminotransferase (OAT) [2]. It is procured by oncology research labs as a positive control to benchmark the efficacy, binding affinity, and inactivation rates of novel, selective OAT inhibitors being developed for hepatocellular carcinoma (HCC) therapies.

Non-Antibiotic Plant Genetic Transformation (hemL Marker System)

In agricultural biotechnology, gabaculine is procured as the exclusive selection agent for transgenic crops engineered with the mutant hemL gene [3]. Because it potently inhibits wild-type glutamate-1-semialdehyde aminotransferase (GSA-AT), gabaculine provides a stringent, visible selection mechanism (chlorophyll depletion in non-transformants) that avoids the regulatory and experimental complications of traditional antibiotic or herbicide resistance markers.

Application Fit Matrix

References

- [1] Rando, R.R. 'Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neurotoxin gabaculine.' Biochemistry, 1977.

- [2] Zigmond, E., et al. 'Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase.' ACS Medicinal Chemistry Letters, 2015.

- [3] Stoykova, P., et al. 'Gabaculine selection using bacterial and plant marker genes (GSA-AT) in durum wheat transformation.' Plant Cell Reports, 2011.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types